molecular formula C3H6ClF2NO2 B13570742 2-Amino-3,3-difluoropropanoic acid hydrochloride

2-Amino-3,3-difluoropropanoic acid hydrochloride

Cat. No.: B13570742
M. Wt: 161.53 g/mol
InChI Key: LCZKBIYZFDNUJX-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoropropanoic acid hydrochloride is a fluorinated amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-difluoropropanoic acid hydrochloride typically involves the fluorination of a suitable precursor. One common method involves the reaction of 3,3-difluoropropanoic acid with ammonia under controlled conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluoropropanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

2-Amino-3,3-difluoropropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Amino-3,3-difluoropropanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and proteins in unique ways. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both biological and medicinal research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride
  • 3-Amino-2,2-difluoropropanoic acid hydrochloride
  • 3,3-Difluoropropanoic acid

Uniqueness

2-Amino-3,3-difluoropropanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 3-position, which imparts distinct chemical properties compared to its analogs. This unique structure enhances its reactivity and stability, making it a valuable compound in various research applications .

Properties

Molecular Formula

C3H6ClF2NO2

Molecular Weight

161.53 g/mol

IUPAC Name

2-amino-3,3-difluoropropanoic acid;hydrochloride

InChI

InChI=1S/C3H5F2NO2.ClH/c4-2(5)1(6)3(7)8;/h1-2H,6H2,(H,7,8);1H

InChI Key

LCZKBIYZFDNUJX-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(C(=O)O)N.Cl

Origin of Product

United States

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